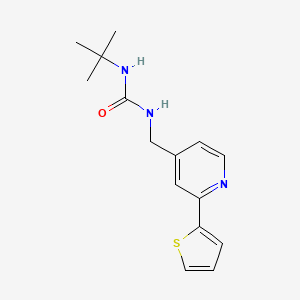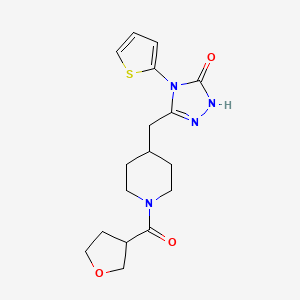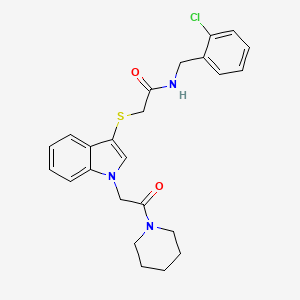
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, commonly known as TPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPU is a urea derivative that has been synthesized by researchers, and its unique molecular structure makes it a promising compound for various research applications.
Mécanisme D'action
The mechanism of action of TPU involves the inhibition of tubulin polymerization, which is an essential process for the formation of microtubules. By inhibiting tubulin polymerization, TPU disrupts the normal cellular processes of cancer cells, leading to their death.
Biochemical and Physiological Effects:
TPU has been found to have significant biochemical and physiological effects on cancer cells. Studies have shown that TPU induces apoptosis in cancer cells, which is a programmed cell death process. TPU has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using TPU in lab experiments is its potent anticancer activity against various cancer cell lines. TPU has also been found to have low toxicity towards normal cells, making it a promising compound for cancer treatment. However, the limitations of using TPU in lab experiments include its high cost and limited availability.
Orientations Futures
There are numerous future directions for the research on TPU. One of the potential future directions is the development of TPU as a therapeutic agent for cancer treatment. Researchers can also explore the potential applications of TPU in other fields, such as agriculture and material science. Furthermore, the synthesis of TPU analogs with improved potency and selectivity can also be a potential future direction for research.
Conclusion:
In conclusion, TPU is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anticancer activity, low toxicity towards normal cells, and unique molecular structure make it a promising compound for cancer treatment. The synthesis of TPU and its potential applications in various fields make it a valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of TPU involves the reaction between tert-butyl isocyanate and 2-(2-aminopyridin-4-yl)thiophene in the presence of a palladium catalyst. The reaction leads to the formation of TPU, which can be purified and isolated using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TPU has been extensively studied for its potential applications in various fields of scientific research. One of the primary research applications of TPU is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSJKGCVGMRUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2843840.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)



![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)


![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)
![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)


![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)